Tetrahydroxypteridine

Descripción

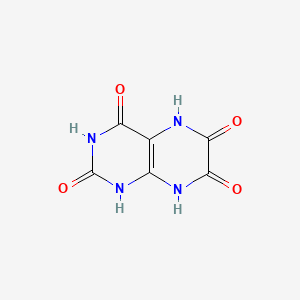

Tetrahydroxypteridine (2,4,6,7-tetrahydroxypteridine; RN 2817-14-3) is a nitrogen-containing heterocyclic compound derived from the hydrolysis of hydrogen cyanide (HCN)-based polymers under acidic conditions . It belongs to the pteridine family, characterized by a bicyclic structure comprising fused pyrazine and pyrimidine rings with hydroxyl substituents. This compound is notable for its role in biochemical pathways, particularly as a substrate for the enzyme tetrahydroxypteridine cycloisomerase (EC 5.5.1.3), which catalyzes its conversion to xanthine-8-carboxylate .

Propiedades

Número CAS |

2817-14-3 |

|---|---|

Fórmula molecular |

C6H4N4O4 |

Peso molecular |

196.12 g/mol |

Nombre IUPAC |

5,8-dihydro-1H-pteridine-2,4,6,7-tetrone |

InChI |

InChI=1S/C6H4N4O4/c11-3-1-2(9-6(14)10-3)8-5(13)4(12)7-1/h(H,7,12)(H3,8,9,10,11,13,14) |

Clave InChI |

MVKRISPIRVEPFM-UHFFFAOYSA-N |

SMILES |

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O |

SMILES canónico |

C12=C(NC(=O)C(=O)N1)NC(=O)NC2=O |

Otros números CAS |

2817-14-3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Physical Properties of Tetrahydroxypteridine and Analogues

| Compound | RN | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (20°C, g/L) |

|---|---|---|---|---|

| 2,4,6,7-Tetrahydroxypteridine | 2817-14-3 | 196.12 | 196.12 | 1.724 × 10⁻² |

| 2,4,7-Trihydroxypteridine | 2577-38-0 | 180.12 | 180.12 | 8.333 × 10⁻² |

Tetrahydroxypteridine differs from its trihydroxy analogue by an additional hydroxyl group at position 6, which significantly increases its molecular weight and melting point while reducing solubility . The hydroxylation pattern also influences its reactivity and interaction with enzymes.

Biochemical Interactions

Tetrahydroxypteridine cycloisomerase specifically acts on tetrahydroxypteridine, unlike other isomerases such as muconate cycloisomerase (EC 5.5.1.1) or chalcone isomerase (EC 5.5.1.6), which target non-pteridine substrates . This enzyme’s specificity highlights the compound’s unique role in metabolic pathways, differentiating it from structurally related molecules like xanthine or orotic acid, which participate in nucleotide synthesis or degradation .

Solubility and Stability

In contrast, carboxylic acids (e.g., oxalic acid) released during HCN polymer hydrolysis exhibit higher solubility but lack the aromatic heterocyclic structure critical for enzyme recognition .

Research Implications

The synthesis conditions (pH, temperature) of HCN-derived polymers directly influence the yield and variety of tetrahydroxypteridine and its analogues, offering insights into prebiotic chemistry and the origins of biomolecules . Furthermore, its enzymatic conversion to xanthine derivatives underscores its relevance in studying metabolic disorders or designing enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.